N-(2-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Description
N-(2-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a thieno[3,2-d]pyrimidin-4-one derivative featuring a piperidine-3-carboxamide backbone. Its structure includes a 2-methylbenzyl group attached to the piperidine nitrogen and a 4-methylphenyl substituent at the 7-position of the thienopyrimidinone core. Thienopyrimidinones are known for their role in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents, due to their ability to mimic purine bases and interact with enzymatic active sites .
Properties
Molecular Formula |
C27H28N4O2S |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C27H28N4O2S/c1-17-9-11-19(12-10-17)22-16-34-24-23(22)29-27(30-26(24)33)31-13-5-8-21(15-31)25(32)28-14-20-7-4-3-6-18(20)2/h3-4,6-7,9-12,16,21H,5,8,13-15H2,1-2H3,(H,28,32)(H,29,30,33) |
InChI Key |
FRLXKDHGRDELGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC5=CC=CC=C5C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the thienopyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzyl and methylphenyl groups via further substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: It may be studied for its interactions with biological molecules, potentially serving as a ligand in biochemical assays.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-(2-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and related derivatives from the evidence:
Key Observations:
Substituent Effects on Lipophilicity and Bioavailability: The target compound’s 2-methylbenzyl and 4-methylphenyl groups increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to fluorinated analogs (e.g., ’s difluorobenzyl derivative) . Chloro and fluoro substituents in ’s compound (3-chloro-4-fluorophenyl) introduce steric and electronic effects that could modulate selectivity for kinases or proteases .
Core Heterocycle Variations: Thieno[3,2-d]pyrimidin-4-one (target compound) vs. pyrazolo[3,4-d]pyrimidine (): The thienopyrimidinone core may offer distinct π-π stacking interactions in enzymatic binding pockets, whereas pyrazolopyrimidines are often utilized in ATP-competitive inhibitors due to their planar geometry .
Synthetic Methodologies: describes solvent-dependent synthesis routes (acetic acid vs. n-butanol) for pyrimidine derivatives, which may influence yields and purity for the target compound. For instance, acetic acid-mediated reactions favor cyclization, while n-butanol may reduce side reactions .
Research Findings and Implications
- Structural Optimization : The 4-methylphenyl group in the target compound may balance steric bulk and hydrophobicity, whereas ’s 3-methylphenyl analog could alter spatial orientation in binding sites .
- Unresolved Questions : The absence of reported melting points or solubility data for the target compound highlights gaps in characterization. Comparative studies with fluorinated or chlorinated derivatives (e.g., ) are needed to evaluate pharmacokinetic trade-offs .
Biological Activity
N-(2-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of specific kinases involved in cell signaling pathways, particularly those related to cancer progression and central nervous system disorders.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit P21-activated kinase 1 (PAK1), which is associated with poor prognosis in several cancers. In vitro assays demonstrated that the compound could significantly reduce cell viability in cancer cell lines such as MDA-MB-231, with an IC50 value of approximately .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MDA-MB-231 | 23.5 | Inhibition of cell proliferation |
Mechanistic Studies
Further mechanistic studies revealed that the compound induces G2/M cell cycle arrest in cancer cells by modulating the expression of key regulatory proteins such as cdc25c and cyclinB1. This was confirmed through Western blot analysis showing increased phosphorylation of cdc2 at Tyr15, indicating inhibition of cdc2 activity .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. A study reported its effectiveness against various bacterial strains, demonstrating a promising antibacterial profile. The specific mechanisms by which it exerts antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Case Studies
- Inhibition of PAK1 : A study focused on the compound's ability to inhibit PAK1 demonstrated that at higher concentrations (10 μM), it effectively reduced PAK1 expression and phosphorylation in MDA-MB-231 cells .
- Cell Cycle Arrest : Another study illustrated that treatment with the compound led to significant alterations in cell cycle distribution, confirming its role in inducing G2/M arrest via PAK1 inhibition .
- Antimicrobial Efficacy : A recent publication highlighted its synthesis and evaluation against a panel of bacteria, establishing a correlation between structural modifications and enhanced antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
